REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH2:6])(=[O:5])[CH3:4].[C:7]([O:10][CH2:11][CH2:12]Cl)(=[O:9])[CH3:8]>CN(C)C(=O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:7]([O:10][CH2:11][CH2:12][NH:6][C:3](=[O:5])[CH3:4])(=[O:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCl
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered
|
Type
|
CUSTOM
|
Details
|
to separate off all the undissolved materials
|
Type
|
DISTILLATION
|
Details
|
Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off
|
Type
|
ADDITION
|
Details
|
After adding 100 ml of benzene and 50 ml of distilled water to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was thoroughly agitated
|
Type
|
CUSTOM
|
Details
|
separated into two layers
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution layer was extracted twice with 50 ml of benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The thus-dried benzene layer was subjected to a distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A fraction was collected at 138-140° C./ 2 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |